![molecular formula C10H9N3O B8053225 1-Phenyl-1H-imidazole-4-carboxamide](/img/structure/B8053225.png)
1-Phenyl-1H-imidazole-4-carboxamide
Overview
Description
1-Phenyl-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Applications : This compound has been used in the synthesis of metal–organic complexes, demonstrating potential in electrochemical sensing and photocatalytic properties. Such complexes show diverse architectural segments and remarkable structural features (Wang, Li, Wang, & Zhang, 2021).
Study of Molecular Interactions : Research has been conducted on the complex π-π and T-stacking features of imidazole and phenyl units in series of derivatives. Such studies help in understanding the molecular interactions and conformation changes in crystal lattices (Das, 2017).
Pharmaceutical Synthesis : This compound is utilized in pharmaceutical synthesis, such as the preparation of peptidomimetics and constrained analogues for therapeutic applications (Skogh, Fransson, Sköld, Larhed, & Sandström, 2013).
Cytotoxicity Studies : The effects of imidazole derivatives on the cytotoxicity of antitumor alkylating agents have been investigated, providing insights into potential applications in cancer treatment (Hickman & Melzack, 1976).
Thermochemical Properties : Studies on the thermochemical properties of phenyl-substituted imidazoles, including vapor pressures and enthalpies, contribute to understanding their potential practical applications (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
HIV-1 Protease Inhibition : Research into HIV-1 protease inhibitors has led to the development of imidazole-derived peptide bond replacements, showing promise in pharmacokinetic and bioavailability properties (Abdel-Meguid, Metcalf, Carr, Demarsh, DesJarlais, Fisher, Green, Ivanoff, Lambert, Murthy, & Huston, 1994).
Intramolecular Interactions : The crystal structures of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives have been studied, revealing insights into intramolecular hydrogen bonding and their impact on molecular stability (Łukomska-Rogala, Rybarczyk-Pirek, Ejsmont, Jasiński, & Palusiak, 2017).
DNA Sequencing Applications : 1-H-imidazole-2-carboxamide derivatives have been synthesized for potential use in DNA sequencing, demonstrating the ability to form hydrogen-bonded complexes with DNA bases (Liang, Li, Lindsay, & Zhang, 2012).
PARP-1 Inhibitors : The synthesis and evaluation of 1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors have been explored, contributing to the development of novel cancer therapeutics (Chen, Huang, Wu, Liu, Jiang, Li, Tang, Peng, & Cao, 2021).
Corrosion Inhibition : Imidazole-based molecules have been studied for their application in corrosion inhibition of carbon steel in acidic media, highlighting their potential in material science and engineering (Costa, Almeida-Neto, Campos, Fonseca, Mattos, Freire, Homem-de-Mello, Marinho, Monteiro, Correia, & Lima-Neto, 2021).
properties
IUPAC Name |
1-phenylimidazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)9-6-13(7-12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMGODHHAMOITE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-imidazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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